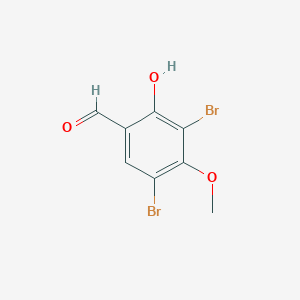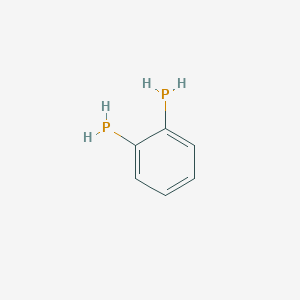
3-(4-Methoxyphenyl)cyclopentanone
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)cyclopentanone” is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclopentanone, which is a cyclic ketone .
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Methoxyphenyl)cyclopentanone” has been reported in the literature . For instance, Knoevenagel-condensations are used to access carboxylic acids from a malonic acid and an appropriate aldehyde .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)cyclopentanone” consists of a cyclopentanone ring with a 4-methoxyphenyl group attached . The molecular weight of the compound is 190.24 g/mol .Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)cyclopentanone” is a liquid at room temperature . It has a molecular weight of 190.24 g/mol, and its InChI code is 1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 .Applications De Recherche Scientifique
Synthesis of 3,4-Disubstituted Cyclopentanones
“3-(4-Methoxyphenyl)cyclopentanone” is used in the synthesis of 3,4-disubstituted cyclopentanones . This process is initiated by NHC-catalyzed enantioselective synthesis from enals . The product, “(3R,4R)-3-(4-methoxyphenyl)-4-phenylcyclopentanone”, is obtained as an off-white solid in 83% ee as a single diastereomer .
Antioxidant Activity
Some derivatives of “3-(4-Methoxyphenyl)cyclopentanone” have been found to possess antioxidant activity . For instance, “N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide” and “3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide” have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid .
Anticancer Activity
Certain derivatives of “3-(4-Methoxyphenyl)cyclopentanone” have also shown anticancer activity . These compounds were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The compound “1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone” was identified as the most active compound against the glioblastoma U-87 cell line .
Docking Studies
“3-(4-Methoxyphenyl)cyclopentanone” and its derivatives have been used in docking studies . The title compound showed similar interactions to 4-OHT and had more negative binding free energy when compared to the chalcone analogue and tamoxifen .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
It’s known to be involved in suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate bond formation.
Biochemical Pathways
Given its role in suzuki–miyaura coupling , it’s likely that it’s involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Given its role in suzuki–miyaura coupling , it’s likely that the compound facilitates the formation of carbon-carbon bonds, which could have various downstream effects depending on the specific context.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGGHJBRCDSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555743 | |
| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)cyclopentanone | |
CAS RN |
116526-34-2 | |
| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


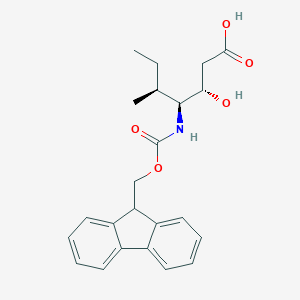
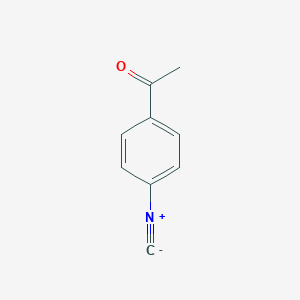

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)



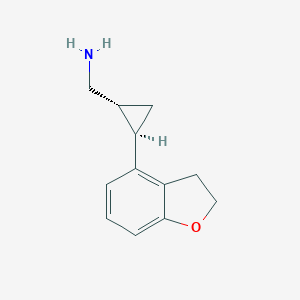

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
